N'-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
Description
N'-(2-Chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is a heterocyclic compound featuring a tetrahydrobenzothiophene core fused with a carbohydrazide moiety and a 2-chloroacetyl substituent. The tetrahydrobenzothiophene scaffold is notable for its partial saturation, which may enhance conformational flexibility compared to fully aromatic analogs. While direct experimental data for this compound are sparse in the provided evidence, structural analogs and related derivatives suggest applications in medicinal chemistry, such as protease inhibition (e.g., SARS-CoV-2 main protease interactions in ), and synthetic versatility in forming acylated intermediates .
Structure
3D Structure
Properties
IUPAC Name |
N'-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c12-6-10(15)13-14-11(16)9-5-7-3-1-2-4-8(7)17-9/h5H,1-4,6H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZURWSYIMFOIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 2-chloroacetyl chloride with 4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
Condensation reactions: The carbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Cyclization reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, thiols), and catalysts (e.g., acids or bases for cyclization reactions). The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield an N-substituted derivative, while condensation with an aldehyde would produce a hydrazone .
Scientific Research Applications
Based on the search results, there is no information about specific applications, data tables, or case studies for the compound "N'-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide." However, the search results do provide information on related compounds and their applications, which may be relevant.
Here's a summary of related information:
4,5,6,7-Tetrahydro-1-benzothiophene Derivatives:
- Antimicrobial Activity: Some 2,3-armed 4,5,6,7-tetrahydro-1-benzothiophenes have shown antimicrobial activity .
- (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide This derivative showed a minimum inhibitory concentration of 4 µg/mL on three S. aureus strains, including drug-resistant strains. It also showed no cytotoxicity on A549 cells, suggesting its potential for further research .
- Anticancer Agents: Some 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been reported as anticancer agents .
Benzothiophene Derivatives:
- Antibacterial Molecules: Various synthetic approaches for antibacterial molecules involve benzothiophene derivatives .
- (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide This compound was identified as a hit, displaying a minimal inhibitory concentration of 4 µg/mL against three S. aureus strains, including methicillin and daptomycin-resistant strains. It also exhibited no cytotoxicity .
- Anti-staphylococcal agents: Benzo[b]thiophene-based acylhydrazones are interesting compounds that act as anti-staphylococcal agents .
Other related compounds:
- Piperidine derivatives Some 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have been prepared and evaluated in vitro as antimicrobial agents against bacterial and fungal pathogens of tomato plants .
- 2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one This compound has a molecular weight of 229.3 and a melting point of 120-123 .
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloroacetyl and carbohydrazide moieties may play a role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Tetrahydrobenzothiophene Derivatives
Non-Benzothiophene Analogs
- 3,4,5-Trimethoxybenzohydrazide (C26H31ClN4O) : The fully aromatic benzene core with methoxy substituents enhances electron density, which may improve solubility in polar solvents compared to the tetrahydrobenzothiophene core .
- The trans configuration may further dictate interaction specificity in chiral environments .
Research Implications and Gaps
- Biological Activity : The target compound’s chloroacetyl group may enable covalent inhibition of enzymes (e.g., proteases), as seen in related structures . However, direct biological data are lacking in the provided evidence.
- Structure-Activity Relationships (SAR) : Systematic comparisons of substituent effects (e.g., tert-butyl vs. methyl on the benzothiophene ring) are needed to optimize pharmacokinetic properties.
Biological Activity
N'-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.
- Molecular Formula : C₁₁H₁₃N₂O₂SCl
- Molecular Weight : 244.75 g/mol
- CAS Number : 796106-52-0
The compound features a chloroacetyl group attached to a tetrahydro-benzothiophene structure, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 µg/mL | |
| Methicillin-resistant S. aureus (MRSA) | 4 µg/mL | |
| Escherichia coli | Not determined |
In a study involving derivatives of benzothiophene, the compound exhibited significant antibacterial activity with an MIC of 4 µg/mL against multiple strains of Staphylococcus aureus, including clinically isolated drug-resistant strains .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicated that this compound demonstrated low cytotoxicity towards human cell lines.
Table 2: Cytotoxicity Results
The compound showed an IC50 greater than 100 µM for both A549 and HeLa cell lines, indicating a favorable safety margin for further development .
The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. Further research is necessary to elucidate the specific biochemical interactions.
Study on Benzothiophene Derivatives
A comprehensive study synthesized various derivatives of benzothiophene and evaluated their biological activities. Among these derivatives, this compound emerged as a lead compound due to its potent antibacterial activity and low toxicity profile .
Clinical Relevance
Given the rise in antibiotic resistance, compounds like this compound may provide alternative therapeutic options. Its effectiveness against resistant strains underscores its potential role in future antimicrobial therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of 4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide with 2-chloroacetyl chloride in acetone under reflux. Key parameters include stoichiometric control (e.g., 1:1 molar ratio of reactants), solvent choice (polar aprotic solvents like acetone enhance reactivity), and reaction time (4–6 hours). Post-synthesis purification via silica gel chromatography (eluent: chloroform) ensures high purity . Variations in temperature or solvent polarity may lead to side products such as over-acylated derivatives, requiring optimization via TLC monitoring .
Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?
- Methodological Answer :
- Spectral Analysis : Use -/-NMR to confirm the presence of the tetrahydrobenzothiophene ring (δ ~2.5–3.5 ppm for CH groups) and the chloroacetyl moiety (δ ~4.0–4.3 ppm for CH-Cl). IR spectroscopy identifies N-H stretches (~3250 cm) and C=O stretches (~1650 cm) .
- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves the molecular geometry. Refinement via SHELXL ensures accurate bond lengths and angles, critical for confirming the hydrazide linkage and chair conformation of the tetrahydro ring .
Q. What are the common stability issues during storage, and how can they be mitigated?
- Methodological Answer : The chloroacetyl group is prone to hydrolysis under humid conditions. Store the compound in anhydrous environments (desiccated, under nitrogen) at −20°C. Stability assays via HPLC (C18 column, acetonitrile/water mobile phase) can monitor degradation products like free carbohydrazide or chloroacetic acid .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloroacetyl group in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing effect of the chlorine atom enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines or thiols. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles in DMSO-d) reveal a second-order dependence. Computational modeling (DFT, B3LYP/6-31G*) can map transition states and predict regioselectivity .
Q. How does the tetrahydrobenzothiophene scaffold influence conformational dynamics in solution versus solid state?
- Methodological Answer :
- Solution State : -NMR NOESY experiments detect through-space interactions between the tetrahydro ring’s CH groups and the carbohydrazide moiety, indicating a folded conformation in non-polar solvents.
- Solid State : X-ray crystallography (ORTEP-3 visualization) shows a planar arrangement stabilized by intramolecular hydrogen bonds (N-H⋯O=C), with puckering parameters (Cremer-Pople analysis) quantifying ring distortion .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies in IC values (e.g., enzyme inhibition assays) may arise from variations in assay conditions (pH, ionic strength) or impurities. Reproduce studies using standardized protocols (e.g., PBS buffer, pH 7.4) and validate compound purity via LC-MS. Meta-analyses of structure-activity relationships (SAR) can identify critical substituents (e.g., chloroacetyl vs. bromoacetyl) influencing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
